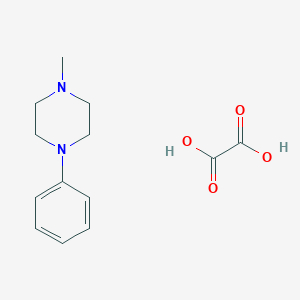

Piperazine, 1-methyl-4-phenyl-, oxalate

Übersicht

Beschreibung

Piperazine, 1-methyl-4-phenyl-, oxalate is a piperazine derivative characterized by a methyl group at the 1-position and a phenyl group at the 4-position of the piperazine ring, paired with an oxalate counterion. The oxalate salt enhances solubility and stability, which is critical for bioavailability and formulation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of piperazine, 1-methyl-4-phenyl-, oxalate typically involves the following steps:

N-Methylation: The starting material, piperazine, is methylated at the 1-position using methyl iodide or methyl sulfate in the presence of a base such as sodium hydroxide.

N-Phenylation: The intermediate, 1-methylpiperazine, is then reacted with a phenylating agent such as phenyl chloroformate or phenyl isocyanate to introduce the phenyl group at the 4-position.

Oxalate Formation: The final step involves the reaction of 1-methyl-4-phenylpiperazine with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of piperazine derivatives often employs continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield. These methods allow for better control of reaction conditions, such as temperature and pressure, leading to higher purity and reduced reaction times .

Analyse Chemischer Reaktionen

Types of Reactions

Piperazine, 1-methyl-4-phenyl-, oxalate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are conducted in polar solvents with or without catalysts.

Major Products Formed

Oxidation: N-oxides of piperazine derivatives.

Reduction: Reduced piperazine derivatives with altered functional groups.

Substitution: Substituted piperazine derivatives with new functional groups replacing the original phenyl or methyl groups.

Wissenschaftliche Forschungsanwendungen

Pain Management

Piperazine derivatives, including 1-methyl-4-phenylpiperidine compounds, have been studied for their analgesic properties. These compounds exhibit significant pain-relieving activity comparable to well-known analgesics like pethidine, which is often used for treating acute pain conditions such as gallstone and renal colic. The development of piperazine derivatives aims to provide effective pain relief with reduced addiction potential and side effects associated with traditional opioids .

Case Study:

A study demonstrated that certain piperidine analogs effectively antagonized the acetic acid-induced writhing syndrome in mice, indicating their potential as analgesics. The compounds were administered at dosages ranging from 10 to 30 mg daily, showcasing their efficacy in alleviating pain .

Neuroleptic Activity

Apart from analgesic effects, piperazine compounds have shown promise in neuroleptic applications. These compounds may be beneficial in treating various psychiatric disorders due to their ability to modulate neurotransmitter systems. The neuroleptic activity of piperazine derivatives is under investigation for treating conditions like schizophrenia and bipolar disorder .

LC-MS/MS Method Development

Recent advancements in analytical chemistry have led to the development of LC-MS/MS methods for detecting piperazine derivatives in complex matrices. For instance, a study focused on the determination of 1-methyl-4-nitrosopiperazine (MNP) highlighted the challenges associated with analyzing these compounds due to their stability and degradation products .

Key Findings:

- The method showed high recovery rates (100.38 ± 3.24%) and excellent detection responses (≥0.999), indicating its reliability for quality control in pharmaceutical formulations containing piperazine derivatives .

- Understanding the degradation pathways of piperazine derivatives is crucial for ensuring product stability and efficacy.

Chemical Properties and Structure

Piperazine, 1-methyl-4-phenyl-, oxalate has a molecular formula of C13H18N2O4 and a molecular weight of 250.29 g/mol. Its structure consists of a piperazine ring substituted with a methyl group and a phenyl group, making it a versatile building block for further chemical modifications .

Wirkmechanismus

The mechanism of action of piperazine, 1-methyl-4-phenyl-, oxalate involves its interaction with specific molecular targets, such as receptors and enzymes. For instance, piperazine derivatives are known to act as agonists or antagonists at neurotransmitter receptors, modulating their activity and affecting neuronal signaling pathways. The compound may also inhibit certain enzymes, leading to altered metabolic processes within cells .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Piperazine Derivatives

Substituent Effects on Physicochemical Properties

- Solubility and pKa: Piperazine derivatives with ethylene or methylene spacers between the piperazine ring and aromatic moieties (e.g., quinolones) exhibit improved aqueous solubility (80+ μM) compared to directly attached groups (e.g., N-phenylpiperazinyl), which reduce solubility (<20 μM) . The oxalate counterion in the target compound likely enhances solubility relative to hydrochloride salts, as seen in other piperazine salts . pKa Trends: Direct attachment of bulky groups (e.g., phenyl) lowers the pKa of piperazine nitrogens (~3.8), while spacers like ethylene maintain higher pKa values (~6–7), influencing ionization and membrane permeability .

- Metabolic Stability: Piperazine rings are metabolic hotspots. Dealkylation and oxidation are common pathways; methyl substituents (as in the target compound) may slow metabolism compared to ethyl or hydroxyethyl groups, which are more prone to enzymatic cleavage . For example, fluoroquinolones with piperazine moieties undergo MnO₂-mediated oxidation at the piperazine ring, but methyl or phenyl groups could sterically hinder such reactions .

Data Tables: Key Comparative Metrics

*Estimated based on structural analogs.

Biologische Aktivität

Piperazine, 1-methyl-4-phenyl-, oxalate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound possesses a piperazine ring substituted with a methyl and a phenyl group, contributing to its unique physicochemical properties. The oxalate salt form enhances its solubility and stability in biological systems, making it suitable for various pharmacological studies.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit notable antimicrobial properties. For instance, studies have shown that this compound demonstrates significant activity against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting key enzymes necessary for bacterial proliferation.

Antiviral Properties

Piperazine derivatives have also been explored for their antiviral activities. In vitro studies suggest that this compound can inhibit viral replication by interfering with viral entry and uncoating processes. This property makes it a candidate for further investigation in the treatment of viral infections .

Anticancer Potential

The anticancer properties of this compound have been documented in several studies. It has shown efficacy in inducing apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle regulators. Specific studies report that the compound can inhibit growth in breast and lung cancer cell lines .

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Receptor Interaction : The compound acts as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling pathways. This mechanism is particularly relevant in neurological disorders .

- Enzyme Inhibition : Piperazine derivatives can inhibit enzymes involved in metabolic processes, leading to altered cellular functions. For example, they may inhibit cholinesterases, which are crucial for neurotransmitter breakdown .

Comparative Analysis with Similar Compounds

| Compound | Antimicrobial Activity | Antiviral Activity | Anticancer Activity |

|---|---|---|---|

| This compound | High | Moderate | High |

| 1-Phenylpiperazine | Moderate | Low | Moderate |

| Piperidine | Low | Moderate | Low |

This compound stands out due to its enhanced lipophilicity and ability to penetrate biological membranes effectively compared to other piperazine derivatives .

Case Studies

- Antimicrobial Study : A study conducted on the efficacy of this compound against Staphylococcus aureus demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting robust antimicrobial activity compared to standard antibiotics .

- Anticancer Research : In a recent study involving lung cancer cell lines, this compound was shown to reduce cell viability by over 70% at concentrations above 50 µM after 48 hours of treatment. The study highlighted its potential as a lead compound for further development in cancer therapy .

Q & A

Q. What validated analytical methods are recommended for quantifying piperazine derivatives like 1-methyl-4-phenylpiperazine in complex biological matrices?

Basic Research Question

A sensitive and validated method using liquid chromatography with internal standards (e.g., p-tolylpiperazine) is recommended. Key steps include:

- Sample Preparation : Hair or tissue digestion followed by solid-phase extraction to isolate the target compound.

- Chromatographic Conditions : Reversed-phase columns (C18) with mobile phases combining acetonitrile/water and trifluoroacetic acid (TFA) for peak resolution.

- Detection : UV or ELSD detection, optimized for low-concentration analytes (e.g., LOD < 0.1 ng/mg).

- Validation : Ensure linearity (R² > 0.99), recovery rates (>85%), and precision (RSD < 10%) across biological replicates .

Q. How do structural modifications to the piperazine core (e.g., oxalate salt formation or phenyl substitution) impact local anesthetic activity and toxicity?

Advanced Research Question

Experimental studies using infiltration anesthesia models (e.g., rat sciatic nerve block) reveal:

- Activity-Toxicity Trade-off : Beta-cyclodextrin modifications reduce toxicity but may lower biological activity due to steric hindrance or altered solubility .

- Data Interpretation : Compare EC₅₀ values (e.g., duration of sensory blockade) against cytotoxicity assays (e.g., hemolysis or cell viability). Structural analogs with electron-withdrawing groups (e.g., oxalate salts) often enhance stability but require pH optimization for bioavailability .

Q. What computational tools are effective for predicting the protonation state and pKa of piperazine-containing compounds in PROTAC design?

Advanced Research Question

- In Silico Workflow : Use MoKa or Sirius T3 software to model substituent effects on piperazine basicity. Key parameters:

- Validation : Cross-check predictions with experimental pKa data (e.g., potentiometric titration) to refine force field parameters .

Q. How can crystallographic data inform the design of piperazine inclusion complexes for CO₂ capture or antibiotic synthesis?

Advanced Research Question

- Crystal Structure Analysis : X-ray diffraction reveals supramolecular interactions (e.g., hydrogen bonding between oxalate anions and piperazine NH groups). Hirshfeld surface analysis quantifies van der Waals contributions to stability .

- Thermal Stability : DSC/TGA data correlate with lattice energy; higher symmetry crystals (e.g., monoclinic systems) often exhibit superior thermal resilience (>200°C) .

Q. What synthetic strategies address challenges in piperazine-dichalcogenide cyclization for bioreduction-activated prodrugs?

Advanced Research Question

- Route Optimization : Avoid pyrazine byproducts during reductive amination by:

- Pre-forming the piperazine ring via condensation with dimethyl oxalate.

- Introducing dichalcogenides post-cyclization to minimize oxidation .

- Yield Improvement : Use Pd/C or Raney Ni catalysts under hydrogen atmosphere, achieving >70% purity after recrystallization (ethanol/diethyl ether) .

Q. How do arylpiperazine conformations (coplanar vs. perpendicular) influence 5-HT receptor binding affinity?

Basic Research Question

- SAR Studies : Radioligand binding assays (e.g., 5-HT1A) show:

- Methodology : Use NOESY NMR or DFT calculations to confirm preferred conformations in solution .

Q. What protocols ensure reproducibility in synthesizing 1-methyl-4-phenylpiperazine oxalate?

Basic Research Question

- Stepwise Synthesis :

- N-Alkylation : React 1-methylpiperazine with 4-bromotoluene under Buchwald-Hartwig conditions.

- Salt Formation : Precipitate the oxalate salt by adding oxalic acid in ethanol (1:1 molar ratio).

- Characterization : Validate via elemental analysis (±0.3% C/H/N), IR (C=O stretch at 1700 cm⁻¹), and HPLC purity (>98%) .

Q. How can contradictions in antiplatelet vs. anesthetic activity data for modified piperazines be resolved?

Advanced Research Question

Eigenschaften

IUPAC Name |

1-methyl-4-phenylpiperazine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2.C2H2O4/c1-12-7-9-13(10-8-12)11-5-3-2-4-6-11;3-1(4)2(5)6/h2-6H,7-10H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBSHKVNTERHFBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20158956 | |

| Record name | Piperazine, 1-methyl-4-phenyl-, oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13480-21-2 | |

| Record name | Piperazine, 1-methyl-4-phenyl-, oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013480212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-methyl-4-phenyl-, oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20158956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.